molecular formula C19H19ClFN3O B15142779 Rucaparib (hydrochloride)

Rucaparib (hydrochloride)

Cat. No.: B15142779
M. Wt: 359.8 g/mol
InChI Key: DUCNHHCHWZPCLT-UHFFFAOYSA-N
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Description

Rucaparib (hydrochloride) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian and prostate cancers in adults. Rucaparib targets the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1), which plays a crucial role in repairing damaged DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rucaparib involves several key steps, including the formation of an indole scaffold and subsequent coupling reactions. One method involves the use of a Lewis acid-mediated 5-endo-dig cyclization of ethynyl aniline, followed by intramolecular electrophilic selenylation to construct the tricyclic system . Another approach utilizes a regioselective coupling reaction between an indole and an iodo-aryl, performed in water in the presence of a catalyst .

Industrial Production Methods

Industrial production of rucaparib focuses on achieving high yield and purity with minimal environmental impact. A novel process involves a regioselective coupling reaction in water, which is both efficient and environmentally friendly . This method ensures the production of high-purity rucaparib suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Forced degradation studies have shown that rucaparib is susceptible to oxidative, basic, and acidic stress conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving rucaparib include trifluoroacetic acid, acetonitrile, and water. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze the degradation products and ensure the stability of the compound .

Major Products Formed

The major products formed from the degradation of rucaparib include various impurities and related substances. These degradation products are identified and quantified using advanced chromatographic techniques .

Comparison with Similar Compounds

Rucaparib is one of several PARP inhibitors used in cancer treatment. Other similar compounds include olaparib, niraparib, and talazoparib. While all these compounds inhibit PARP enzymes, they differ in their potency and efficacy. For example, talazoparib is significantly more potent at trapping PARP-DNA complexes compared to rucaparib and olaparib . rucaparib has shown unique efficacy in treating certain types of cancer, particularly those with BRCA mutations .

Similar Compounds

Rucaparib stands out due to its specific applications and effectiveness in treating cancers with BRCA mutations, making it a valuable addition to the arsenal of PARP inhibitors.

Properties

Molecular Formula

C19H19ClFN3O

Molecular Weight

359.8 g/mol

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;hydrochloride

InChI

InChI=1S/C19H18FN3O.ClH/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H

InChI Key

DUCNHHCHWZPCLT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.Cl

Origin of Product

United States

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